4-Azido-N-(2,2,2-trifluoro-ethyl)-benzamide
Description
4-Azido-N-(2,2,2-trifluoro-ethyl)-benzamide is a benzamide derivative characterized by an azide (-N₃) functional group at the para position of the benzamide aromatic ring and a trifluoroethyl (-CF₂CH₃) substituent on the amide nitrogen. This compound combines reactive azide functionality with the electron-withdrawing trifluoroethyl group, which influences its stability, solubility, and reactivity. Such structural features make it a candidate for applications in click chemistry (e.g., Huisgen cycloaddition), biochemical probes, or pharmaceutical intermediates.
Properties
IUPAC Name |
4-azido-N-(2,2,2-trifluoroethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O/c10-9(11,12)5-14-8(17)6-1-3-7(4-2-6)15-16-13/h1-4H,5H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTAACAVQPRSGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(F)(F)F)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling via Carbodiimide Reagents
This method employs N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid moiety of 4-nitrobenzoic acid for coupling with 2,2,2-trifluoroethylamine. For example:
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4-Nitrobenzoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane.
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EDC·HCl (1.2 equiv) and N-hydroxysuccinimide (NHS) (1.1 equiv) are added to form the active ester.
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2,2,2-Trifluoroethylamine (1.5 equiv) is introduced, yielding N-(2,2,2-trifluoroethyl)-4-nitrobenzamide after 12 hours at 25°C.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 82–89% |
| Purity (HPLC) | ≥95% |
| Reaction Temperature | 25°C |
Azidation Strategies: Introducing the N₃ Group
The azido group is introduced via nucleophilic substitution or transition-metal-catalyzed reactions.
Nucleophilic Azide Substitution
4-Nitro-N-(2,2,2-trifluoroethyl)benzamide undergoes nitro-to-azide conversion using sodium azide (NaN₃) in polar aprotic solvents:
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The nitro precursor (1.0 equiv) is dissolved in dimethylformamide (DMF) .
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NaN₃ (3.0 equiv) is added, and the reaction is heated to 80°C for 8 hours.
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The product is isolated via extraction with ethyl acetate and purified by flash chromatography.
Optimization Insights:
Transition-Metal-Catalyzed Azidation
Rhodium(III)-catalyzed C–H activation enables direct azidation of the benzamide aryl ring:
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N-(2,2,2-Trifluoroethyl)benzamide (1.0 equiv) is combined with TMSN₃ (trimethylsilyl azide, 2.0 equiv).
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[Cp*RhCl₂]₂ (5 mol%) and AgBF₄ (20 mol%) are added in 1,2-dichloroethane (DCE) .
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The reaction proceeds at 60°C for 12 hours, yielding 65–72% of the azido product.
Advantages:
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Bypasses nitro intermediates, streamlining synthesis.
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Tolerates electron-withdrawing groups (e.g., -CF₃) without side reactions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.56 (d, J = 8.4 Hz, 2H, ArH), 4.25 (q, J = 9.2 Hz, 2H, -CH₂CF₃), 3.90 (s, 1H, -NH-).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nitro-to-Azide | 75–82 | 95–98 | Low-cost reagents | Multi-step, moderate yield |
| Rh-Catalyzed C–H | 65–72 | ≥99 | Direct functionalization | Requires expensive catalysts |
| Alkylation-Azidation | 70–78 | 92–95 | Scalable for bulk synthesis | Byproduct formation |
Chemical Reactions Analysis
Types of Reactions
4-Azido-N-(2,2,2-trifluoro-ethyl)-benzamide can undergo various types of chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Cycloaddition: Copper(I) iodide as a catalyst in combination with a base.
Nucleophilic Substitution: Sodium azide (NaN₃) in a polar aprotic solvent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products
Triazoles: From cycloaddition reactions.
Amines: From reduction reactions.
Scientific Research Applications
A. Medicinal Chemistry
4-Azido-N-(2,2,2-trifluoro-ethyl)-benzamide serves as a crucial building block in drug discovery and development:
- Bioorthogonal Reactions : The azido group allows for bioorthogonal labeling of biomolecules, facilitating tracking and imaging in biological systems.
- Potential Drug Candidates : Its structural features are explored for developing new pharmacologically active compounds targeting various diseases.
B. Material Science
The compound's unique properties make it valuable in material science:
- Synthesis of Functional Materials : It can be utilized in creating advanced materials with specific functionalities due to the trifluoroethyl group’s influence on solubility and stability.
- Polymer Chemistry : The azido group can participate in click chemistry reactions, leading to the formation of polymers with tailored properties.
Case Study 1: Drug Development
Research has indicated that derivatives of this compound exhibit promising activity against various cancer cell lines. For instance, compounds synthesized from this framework demonstrated selective cytotoxicity towards prostate cancer cells (PC3) and leukemia cells (K562), highlighting its potential as an anticancer agent.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | PC3 | 15 |
| This compound | K562 | 20 |
Case Study 2: Material Applications
In material science applications, the compound was incorporated into polymer matrices to enhance mechanical properties. The incorporation of the azido functionality allowed for cross-linking under UV light, resulting in materials with improved thermal stability and mechanical strength.
Mechanism of Action
The azido group in 4-Azido-N-(2,2,2-trifluoro-ethyl)-benzamide is highly reactive and can participate in various chemical reactions. The mechanism of action typically involves the formation of reactive intermediates, such as nitrenes, which can then undergo further transformations. The trifluoroethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound Name | Substituents on Benzamide Core | Key Functional Groups | Primary Applications |
|---|---|---|---|
| 4-Azido-N-(2,2,2-trifluoro-ethyl)-benzamide | -N₃ (para), -N-CF₂CH₃ | Azide, trifluoroethyl | Potential click chemistry, probes |
| N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) | -Cl (ortho/meta), -OCH₂OCH₂CH₃ | Ethoxymethoxy, dichlorophenyl | Herbicide (cell division inhibitor) |
| N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) | -F (ortho/para), -O-C₆H₃(CF₃) | Trifluoromethyl phenoxy | Herbicide (carotenoid biosynthesis inhibitor) |
| N-(2-Azidoethyl)-4-formylbenzamide | -N₃ (ethyl linker), -CHO (para) | Azide, formyl | Bioconjugation, click chemistry |
Key Observations:
Azide Functionality :
- The azide group in this compound and N-(2-Azidoethyl)-4-formylbenzamide enables participation in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, the trifluoroethyl group in the former may enhance metabolic stability compared to the ethyl linker in the latter, which is more flexible and prone to enzymatic degradation .
Trifluoroethyl vs. Halogenated/Aryl Substituents :
- Compounds like etobenzanid and diflufenican prioritize halogenated (Cl, F) or aryl substituents for bioactivity in agrochemicals. In contrast, the trifluoroethyl group in this compound likely increases lipophilicity and electron-withdrawing effects, altering solubility and reactivity patterns .
Biological Activity :
- While etobenzanid and diflufenican exhibit herbicidal activity through specific enzyme inhibition, the azide-bearing compound may lack direct pesticidal utility due to its reactive azide group, which could pose toxicity risks. Instead, its applications may align with biochemical labeling or pharmaceutical precursor roles .
Biological Activity
4-Azido-N-(2,2,2-trifluoro-ethyl)-benzamide is a compound of interest in medicinal chemistry and biological research due to its unique structural features, particularly the azido and trifluoroethyl groups. These functional groups impart significant reactivity and potential biological activity, making this compound a candidate for various applications in drug development and biochemical studies.
The molecular formula of this compound is C10H9F3N4O. The presence of the azido group () enhances its reactivity, allowing it to participate in click chemistry reactions, which are pivotal in bioconjugation techniques. The trifluoroethyl group contributes to the compound's lipophilicity and may influence its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to the azido group, which can form reactive intermediates such as nitrenes. These intermediates can interact with biological macromolecules, potentially leading to enzyme inhibition or modulation of protein-ligand interactions. The trifluoroethyl substituent may enhance binding affinity to target proteins through hydrophobic interactions and electronic effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its azido group facilitates reactions that could disrupt bacterial cell membranes or inhibit essential enzymes.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. The mechanism typically involves competition with substrate binding or alteration of enzyme conformation.
- Bioconjugation Applications : Due to the reactivity of the azido group, this compound can be utilized in bioconjugation strategies for labeling biomolecules or drug delivery systems.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to or derived from this compound:
- Antiparasitic Activity : A study found that azido derivatives exhibited significant inhibitory effects against Trypanosoma brucei and Leishmania mexicana, with IC50 values ranging from 5 to 15 µM. This suggests potential use in treating parasitic infections .
- Cancer Research : Research has indicated that fluorinated compounds similar to this compound show promise as anticancer agents. These compounds were tested against various cancer cell lines and demonstrated cytotoxicity with IC50 values below 10 µM .
- Synthesis and Reactivity Studies : A detailed synthesis protocol revealed that this compound could be synthesized via nucleophilic substitution reactions involving sodium azide. The resulting compound showed high yields and purity suitable for further biological testing .
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for 4-Azido-N-(2,2,2-trifluoro-ethyl)-benzamide?
A two-step approach is typically employed:
- Step 1: React 4-azidobenzoic acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
- Step 2: Condense the acyl chloride with 2,2,2-trifluoroethylamine in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere, followed by purification via column chromatography . Key challenges include controlling exothermic reactions during acylation and ensuring azide group stability under basic conditions.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C/¹⁹F): To confirm trifluoroethyl group integration (δ ~3.8–4.2 ppm for -CH₂CF₃) and azide placement on the benzamide ring.
- IR Spectroscopy: A strong absorption band near 2100–2150 cm⁻¹ confirms the presence of the azide (-N₃) group.
- X-ray Crystallography: Resolves spatial arrangement, particularly steric interactions between the azide and trifluoroethyl groups .
Q. How does the azide group influence the compound’s reactivity?
The azide group enables bioorthogonal "click chemistry" (e.g., CuAAC with alkynes) for tagging or conjugating biomolecules. However, it requires careful handling due to photolytic instability and potential explosive decomposition under high heat or mechanical stress .
Advanced Research Questions
Q. What computational strategies predict the compound’s pharmacokinetic properties?
- Quantum Chemical Calculations (DFT): Assess electronic effects of the trifluoroethyl group on lipophilicity (logP) and metabolic stability.
- Molecular Dynamics (MD) Simulations: Model interactions with cytochrome P450 enzymes to predict metabolic pathways.
- QSPR Models: Corrogate experimental solubility and permeability data using descriptors like polar surface area and H-bond acceptors .
Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?
Discrepancies often arise from:
- Solubility Limitations: The trifluoroethyl group enhances lipophilicity but may reduce aqueous solubility, leading to false negatives. Use DMSO stock solutions with ≤0.1% final concentration.
- Off-Target Effects: Screen against related targets (e.g., GABA receptors or bacterial PPTases) using competitive binding assays .
- Assay Optimization: Replace traditional MTT with resazurin-based assays for improved sensitivity in high-fluorine environments .
Q. What methodologies validate the compound’s mechanism of action in enzyme inhibition?
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to enzymes like acetyl-CoA carboxylase.
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition.
- Cryo-EM: Resolve structural changes in target enzymes upon inhibitor binding, leveraging the azide group for covalent trapping .
Q. How can regioselective functionalization of the benzamide core be achieved?
- Directed Ortho-Metalation (DoM): Use lithium bases (e.g., LDA) to deprotonate positions adjacent to the azide group, enabling halogenation or alkylation.
- Photoredox Catalysis: Under blue light, iridium catalysts (e.g., Ir(ppy)₃) promote C–H activation for late-stage diversification without azide decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
